What is Salbutamol-d9 and its primary use in research?
What is Salbutamol-d9 and its primary use in research?
Salbutamol-d9: A Technical Guide for Researchers
An In-depth Examination of Deuterated Salbutamol as an Internal Standard in Quantitative Bioanalysis
Salbutamol-d9 is the deuterated analog of Salbutamol, a widely recognized short-acting β2-adrenergic receptor agonist used in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The "-d9" designation signifies that nine hydrogen atoms on the tert-butyl group of the Salbutamol molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes Salbutamol-d9 an indispensable tool in research, particularly in the fields of pharmacokinetics, clinical chemistry, and anti-doping analysis[3][4].
Primary Use in Research: The Gold Standard Internal Standard
The principal application of Salbutamol-d9 in a research context is its use as an internal standard (IS) for the precise quantification of Salbutamol in complex biological matrices such as plasma and urine[1][3][4]. It is employed in analytical techniques that couple chromatographic separation with mass spectrometric detection, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6].
The utility of Salbutamol-d9 as an IS is rooted in the principles of isotope dilution mass spectrometry. Because it is chemically identical to the analyte (Salbutamol), it exhibits the same behavior during every stage of the analytical process, including extraction, chromatography, and ionization. However, due to the presence of nine deuterium atoms, it has a higher molecular weight than native Salbutamol. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
By adding a known quantity of Salbutamol-d9 to a sample at the beginning of the workflow, researchers can accurately calculate the concentration of endogenous Salbutamol. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This method effectively corrects for variations and losses that may occur during sample preparation and instrumental analysis, thereby enhancing the accuracy, precision, and robustness of the results[5][7].
Quantitative Data
The physical and chemical properties of Salbutamol and its deuterated analog are crucial for method development in analytical chemistry.
| Property | Salbutamol | Salbutamol-d9 |
| Synonyms | Albuterol, (±)-Salbutamol | Albuterol-d9, (±)-Salbutamol-d9 |
| Molecular Formula | C₁₃H₂₁NO₃ | C₁₃H₁₂D₉NO₃ |
| Molecular Weight | 239.31 g/mol [8] | ~248.4 g/mol [3] |
| CAS Number | 18559-94-9[8] | 1173021-73-2[3] |
Logical Framework for Isotope Dilution Analysis
The diagram below illustrates the fundamental principle of using Salbutamol-d9 as an internal standard in a quantitative bioanalytical workflow.
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of Salbutamol in biological fluids using Salbutamol-d9 as an internal standard, based on established LC-MS/MS methodologies[5][6][9][10].
Methodology for Salbutamol Quantification in Porcine Urine
This protocol is adapted from a validated method for detecting Salbutamol enantiomers in porcine urine, a common matrix for metabolism and excretion studies[5][9].
1. Sample Preparation (Solid-Phase Extraction - SPE):
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Hydrolysis: Urine samples are first treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites back to the parent Salbutamol.
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Initial SPE: The hydrolyzed sample is subjected to a primary solid-phase extraction using an Abs-Elut Nexus SPE cartridge[5][9].
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Secondary SPE: A subsequent clean-up step is performed using a Bond Elut Phenylboronic Acid (PBA) SPE cartridge for enhanced specificity[5][9].
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Elution & Reconstitution: The final extract is eluted, evaporated to dryness, and then reconstituted in the mobile phase for analysis. Salbutamol-d9 internal standard is added prior to the extraction process.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
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LC Column: Astec CHIROBIOTIC™ T HPLC column (3.0mm x 100mm; 5μm)[5][9].
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Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium formate in methanol[5][9].
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Ionization: Positive ion electrospray ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
Experimental Workflow Visualization
The following diagram provides a visual representation of the analytical workflow for Salbutamol quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salbutamol in the Management of Asthma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
